molecular formula C8H10N2O4S B8620701 Methyl 6-(methylsulfonamido)nicotinate

Methyl 6-(methylsulfonamido)nicotinate

Cat. No. B8620701
M. Wt: 230.24 g/mol
InChI Key: SVKGNOCMLSHNDO-UHFFFAOYSA-N
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Patent
US09428498B2

Procedure details

Ethyl 6-aminopyridine-3-carboxylate (738 mg, 4.44 mmol) was dissolved in pyridine (20 mL), cooled to 0° C. and methanesulfonyl chloride (1.72 mL, 22.2 mmol) was added. The reaction mixture was stirred at room temperature for 16 h, concentrated in vacuo and partitioned between DCM (50 mL) and 1M aq citric acid (50 mL). The organic fraction was dried (MgSO4) and concentrated in vacuo to give the crude title compound (1.34 g) as a brown solid. LCMS (ES+): 245.1 [MH]+.
Quantity
738 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10][CH2:11]C)=[O:9])=[CH:4][CH:3]=1.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>N1C=CC=CC=1>[CH3:13][S:14]([NH:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
738 mg
Type
reactant
Smiles
NC1=CC=C(C=N1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.72 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between DCM (50 mL) and 1M aq citric acid (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)NC1=CC=C(C=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: CALCULATEDPERCENTYIELD 131.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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